N-(2-nitrophenyl)adamantan-1-amine

Description

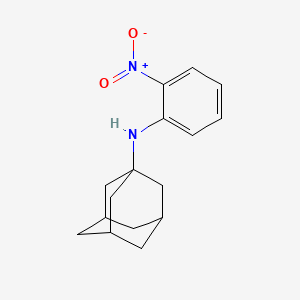

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-18(20)15-4-2-1-3-14(15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBZIJTYURZGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Nitrophenyl Adamantan 1 Amine and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation in Adamantane-Aryl Systems

The creation of the adamantane-aryl amine linkage is a key step that can be approached through various synthetic routes. These methods include classical condensation reactions, nucleophilic aromatic substitution, and modern transition metal-catalyzed cross-coupling reactions.

Condensation Reactions with Adamantan-1-ylamine Derivatives

Condensation reactions represent a traditional approach to forming C-N bonds. In the context of synthesizing N-aryl adamantanamines, this typically involves the reaction of adamantan-1-ylamine with an aryl aldehyde or ketone to form a Schiff base (imine), which can then be reduced to the corresponding amine. For instance, adamantan-1-ylamine has been condensed with 3-nitrobenzaldehyde (B41214) in n-butanol to produce the corresponding imine, (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine, in high yield. uobaghdad.edu.iq While this provides a route to an N-benzyl-type adamantanamine, direct condensation with a simple aryl halide is not a standard method for forming N-aryl amines. A more relevant condensation approach for the target molecule's precursor would be the Ullmann condensation. wikipedia.orgsynarchive.comorganic-chemistry.org This copper-catalyzed reaction facilitates the coupling of an amine with an aryl halide. wikipedia.orgresearchgate.net Historically, these reactions required harsh conditions, such as high temperatures in polar solvents like nitrobenzene (B124822) or dimethylformamide. wikipedia.org However, the development of ligand-supported copper catalysts has allowed for milder reaction conditions. wikipedia.orgresearchgate.net

A recent study demonstrated a mild Ullmann-type coupling of amines and aryl halides using N-methylglycine or L-proline as the ligand in DMSO at temperatures ranging from 40-90°C, which yielded N-arylamines in good to excellent yields. researchgate.net

Table 1: Examples of Condensation Reactions for C-N Bond Formation

| Reactants | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Adamantan-1-ylamine, 3-Nitrobenzaldehyde | n-BuOH, reflux | (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine | 91% uobaghdad.edu.iq |

| Aryl Halide, Amine | Copper, High Temperature | N-Aryl Amine | Varies wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Amine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful method for attaching a nucleophile, such as an amine, to an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, typically a halide. wikipedia.orgbyjus.com The synthesis of N-(2-nitrophenyl)adamantan-1-amine is a prime candidate for an SNAr reaction, where adamantan-1-ylamine acts as the nucleophile and a substrate like 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2,4-dinitrobenzene (B32670) serves as the electrophile. researchgate.netresearchgate.net The reaction proceeds via an addition-elimination mechanism, where the amine attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. nih.gov The leaving group is then expelled to yield the final product. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the solvent used. researchgate.net

Kinetic studies on the SNAr reactions of 1-fluoro-2,4-dinitrobenzene (B121222) with various amines have provided detailed mechanistic insights. researchgate.netnih.gov For example, the reaction of 1-fluoro-2,4-dinitrobenzene with ethanolamine (B43304) has been shown to proceed faster in polar aprotic solvents like acetonitrile (B52724) compared to non-polar solvents like toluene. researchgate.net

Transition Metal-Catalyzed Amination Approaches in Adamantane-Containing Scaffolds

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of a wide array of amines with aryl halides and triflates under relatively mild conditions, offering significant advantages over traditional methods in terms of scope and functional group tolerance. wikipedia.orgacsgcipr.org The synthesis of N-aryl adamantanamines has been successfully achieved using this methodology. researchgate.netresearchgate.net

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to afford the N-aryl amine product and regenerate the Pd(0) catalyst. libretexts.orgacsgcipr.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. acsgcipr.orgresearchgate.net Studies have shown that palladium-catalyzed amination of various bromobenzenes and chloroquinolines with adamantan-1-ylamine and its derivatives can produce the desired N-aryl adamantanamines in good to high yields. researchgate.netresearchgate.net For instance, the reaction of adamantan-1-ylamine with 3-bromopyridine (B30812) in the presence of a palladium catalyst and a suitable phosphine ligand resulted in yields of 74–97%. researchgate.net

Table 2: Buchwald-Hartwig Amination for Adamantane-Aryl Systems

| Aryl Halide | Amine | Catalyst System (Catalyst, Ligand, Base) | Yield |

|---|---|---|---|

| 3-Bromopyridine | Adamantan-1-ylamine | Pd(dba)₂, BINAP or DavePhos, t-BuONa | 74–97% researchgate.net |

| Isomeric bromochloro- and dibromobenzenes | Adamantan-1-ylamine | Pd(dba)₂, Phosphine ligand, Base | Varies researchgate.net |

Synthetic Transformations of N-Aryl Adamantanamines

Once the N-aryl adamantanamine scaffold is constructed, further modifications can be carried out. These include the introduction of substituents onto the aromatic ring or transformations of existing functional groups.

Regioselective Nitration Reactions of Aromatic Moieties

The direct nitration of a pre-formed N-phenyladamantan-1-amine is a viable route to N-(2-nitrophenyl)adamantan-1-amine. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effect of the adamantylamino substituent. wikipedia.org The amino group is a powerful activating, ortho-, para-director due to the ability of its lone pair of electrons to donate into the aromatic π-system, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. cognitoedu.orgulethbridge.caorganicchemistrytutor.com

However, the bulky nature of the adamantyl group can sterically hinder the ortho positions, potentially favoring para-substitution. The choice of nitrating agent and reaction conditions can be tuned to influence the ortho/para ratio. scirp.orgnih.gov Common nitrating agents include nitric acid in sulfuric acid, or milder reagents like acetyl nitrate. researchgate.net Studies on the nitration of analogous N-aryl systems and adamantyl-substituted aromatics show that regioselectivity can be highly dependent on the specific substrate and conditions. researchgate.netnih.gov For instance, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride (B1165640) preferentially yielded the 2-nitro product, while using trifluoroacetic acid as the solvent led to the 6-nitro isomer. nih.gov This highlights the significant influence of the reaction medium on regioselectivity.

Reduction Reactions of Nitro Groups to Amino Functionalities

The nitro group of N-(2-nitrophenyl)adamantan-1-amine can be readily reduced to the corresponding primary amino group, yielding N1-(adamantan-1-yl)benzene-1,2-diamine. This transformation is a fundamental process in organic synthesis, as the resulting diamine is a valuable precursor for various heterocyclic compounds and other functionalized molecules. sioc-journal.cn

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and efficient method, typically utilizing catalysts such as palladium on carbon (Pd/C), platinum, or nickel in the presence of hydrogen gas. youtube.com This method is often clean and provides high yields. For example, the reduction of nitro groups in aromatic compounds can be achieved with hydrogen gas and a palladium-on-carbon catalyst at room temperature, with yields often around 75%. Alternative methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). youtube.com These classical reduction procedures are robust and widely used in industry. google.com The choice of reducing agent can be critical if other reducible functional groups are present in the molecule.

Table 3: Common Methods for Nitro Group Reduction

| Nitro Compound | Reagents and Conditions | Product | General Yield |

|---|---|---|---|

| Aromatic Nitro Compound | H₂, Pd/C, Room Temperature | Aromatic Amine | ~75% |

| Aromatic Nitro Compound | Sn or Fe, HCl; then NaOH | Aromatic Amine | High youtube.com |

Oxidation Reactions for Radical Species Formation (e.g., Aminoxyls)

N-Aryl-N-adamantylamines, particularly those with sterically bulky adamantyl groups, can be oxidized to form persistent aminoxyl radicals (also known as nitroxide radicals). nih.govwikipedia.org These radicals are stabilized by the delocalization of the unpaired electron over the N-O bond and the steric hindrance provided by the adamantyl cage, which prevents dimerization and disproportionation reactions. wikipedia.orgu-tokyo.ac.jp

The oxidation of N-(polyfluoronitrophenyl)adamantan-1-amine derivatives is a prominent method for generating these radical species. The precursor anilines, such as N-(2,3,4,5-Tetrafluoro-6-nitrophenyl)adamantan-1-amine (o-2e) and its para-isomer (p-2e), are oxidized using agents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This reaction leads to the formation of highly functionalized N-polyfluorophenyl-N-adamantylaminoxyls. nih.govresearchgate.net

For instance, the oxidation of the para-isomer (p-2e) yields the stable aminoxyl radical N-(Adamantan-1-yl)-N-(4-nitro-2,3,5,6-tetrafluorophenyl)aminoxyl (p-3e) in high yield. acs.org However, the corresponding ortho-nitro substituted aminoxyl radical (o-3e) has been found to be less stable and decomposes upon attempts at isolation. acs.org The properties of these radicals are often characterized using Electron Spin Resonance (ESR) spectroscopy, which provides information about the electronic environment of the unpaired electron. nih.govacs.org

| Precursor Aniline (B41778) | Oxidation Product (Aminoxyl Radical) | Yield | ESR Data (g-factor, aN) | Reference |

|---|---|---|---|---|

| N-(Adamantan-1-yl)-N-(4-cyano-2,3,5,6-tetrafluorophenyl)amine (2b) | N-(Adamantan-1-yl)-N-(4-cyano-2,3,5,6-tetrafluorophenyl)aminoxyl (3b) | 91% | g = 2.0061, aN = 1.27 mT | nih.gov |

| N-(Perfluoro-(1,1′-biphenyl)-4-yl)adamantan-1-amine (2c) | N-(Adamantan-1-yl)-N-(perfluoro-[1,1′-biphenyl]-4-yl)aminoxyl (3c) | 87% | g = 2.0060, aN = 1.28 mT | nih.gov |

| N-(2,3,5,6-Tetrafluoro-4-nitrophenyl)adamantan-1-amine (p-2e) | N-(Adamantan-1-yl)-N-(4-nitro-2,3,5,6-tetrafluorophenyl)aminoxyl (p-3e) | 90% | g = 2.0057, aN = 1.26 mT | acs.org |

Reaction Mechanism Elucidation and Kinetic Investigations

The formation of N-(nitrophenyl)adamantan-1-amine derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. acs.org This pathway is favored in substrates like polyfluoronitrobenzenes, where the nitro group and fluorine atoms strongly activate the aromatic ring towards nucleophilic attack.

The reaction is initiated by the attack of the nucleophilic nitrogen atom of 1-aminoadamantane on the electron-deficient aromatic carbon, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequently, the leaving group, typically a fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring and yielding the final N-substituted aniline product.

In the specific case of the reaction between 1-aminoadamantane and perfluoronitrobenzene, both ortho and para substitution products are formed, with the ortho-isomer being slightly favored (ratio of o-2e to p-2e is approximately 1.3:1.0). acs.org This product distribution is somewhat unusual, as para substitution is often sterically and electronically preferred. A proposed explanation for the significant amount of ortho-product is the formation of an intramolecular hydrogen bond between the amino group's hydrogen and the oxygen of the ortho-nitro group in the transition state. acs.org This interaction is believed to lower the activation energy for the ortho-attack pathway, making it competitive with the para-attack pathway. acs.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the electronic environment and vibrational modes of the molecule, corroborating the structural features discussed above.

Infrared (IR) Spectroscopy: The IR spectrum of N-(2-nitrophenyl)adamantan-1-amine is expected to be dominated by strong, characteristic bands from the nitro group. Aromatic nitro compounds typically show a strong asymmetric stretching vibration (νas) near 1550-1500 cm⁻¹ and a strong symmetric stretching vibration (νs) near 1370-1330 cm⁻¹. hmdb.ca Other expected signals include a medium-intensity N-H stretch from the secondary amine around 3400-3300 cm⁻¹, C-H stretching bands for the adamantyl and aromatic groups just below and above 3000 cm⁻¹, respectively, and aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show two distinct sets of signals. The adamantane (B196018) protons are expected to appear as a series of broad, overlapping multiplets in the upfield region, typically between δ 1.6 and 2.2 ppm. uobaghdad.edu.iq The aromatic region would display four distinct signals corresponding to the protons on the 1,2-disubstituted benzene (B151609) ring, likely in the range of δ 7.0-8.5 ppm. The N-H proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the adamantane cage carbons, typically found between δ 29 and 55 ppm. The aromatic carbons would appear in the downfield region (δ 115-150 ppm), with the carbon attached to the nitro group being the most deshielded.

| Technique | Feature | Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |

|---|---|---|---|

| FT-IR | NO₂ Asymmetric Stretch | ~1550-1500 | hmdb.ca |

| FT-IR | NO₂ Symmetric Stretch | ~1370-1330 | hmdb.ca |

| FT-IR | N-H Stretch | ~3400-3300 | |

| ¹H NMR | Adamantyl Protons | δ 1.6 - 2.2 | uobaghdad.edu.iq |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 | |

| ¹³C NMR | Adamantyl Carbons | δ 29 - 55 | |

| ¹³C NMR | Aromatic Carbons | δ 115 - 150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the adamantyl and nitrophenyl protons. The adamantane cage, due to its high symmetry, typically displays broad, overlapping multiplets. For the N-(adamantan-1-yl) group, one would anticipate signals for the three methine (CH) protons and the six methylene (B1212753) (CH₂) protons. The protons on the nitrophenyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm) and would show a characteristic splitting pattern based on their substitution. The proton on the amine (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. The adamantane cage of N-(2-nitrophenyl)adamantan-1-amine should exhibit four distinct signals corresponding to the quaternary carbon attached to the nitrogen, the three equivalent methine carbons, and the two sets of non-equivalent methylene carbons. The 2-nitrophenyl group would show six signals in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.

Table 1: Predicted NMR Spectral Data for N-(2-nitrophenyl)adamantan-1-amine (Note: This table is predictive and not based on reported experimental data.)

| Analysis | Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.0-8.2 | Aromatic H (adjacent to NO₂) |

| 6.7-7.5 | Aromatic H | |

| Variable (broad s) | N-H | |

| ~2.2 | Adamantane CH (methine) | |

| ~1.7-1.9 | Adamantane CH₂ (methylene) | |

| ¹³C NMR | 140-150 | Aromatic C-NO₂ |

| 115-140 | Aromatic C | |

| ~53 | Adamantane C-N (quaternary) | |

| ~40-45 | Adamantane CH₂ (methylene) |

Vibrational Spectroscopy (FTIR and FT-Raman) for Functional Group Identification and Band Assignment

Vibrational spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

FTIR/FT-Raman: The spectra for N-(2-nitrophenyl)adamantan-1-amine are expected to show key absorption bands. The N-H stretching vibration of the secondary amine should appear as a single, medium-intensity band around 3350-3310 cm⁻¹. The nitro group (NO₂) would be identified by two strong stretching vibrations: an asymmetric stretch near 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹. The adamantane moiety would be confirmed by a series of C-H stretching bands just below 3000 cm⁻¹ (aliphatic) and various bending and rocking frequencies. Aromatic C-H stretching would be observed above 3000 cm⁻¹. The C-N stretching vibration for the aromatic amine linkage is expected in the 1335-1250 cm⁻¹ region.

Table 2: Predicted Vibrational Spectroscopy Bands for N-(2-nitrophenyl)adamantan-1-amine (Note: This table is predictive and not based on reported experimental data.)

| Frequency (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3330 | N-H stretch | Secondary Amine |

| >3000 | C-H stretch | Aromatic |

| <3000 | C-H stretch | Aliphatic (Adamantane) |

| ~1520 | Asymmetric N-O stretch | Nitro |

| ~1340 | Symmetric N-O stretch | Nitro |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For N-(2-nitrophenyl)adamantan-1-amine, the molecular formula is C₁₆H₂₀N₂O₂. The expected monoisotopic mass would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm) required for confirmation. The calculated exact mass for the protonated molecule [M+H]⁺ is approximately 273.1603.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N-(2-nitrophenyl)adamantan-1-amine is expected to show absorption bands characteristic of the nitrophenyl chromophore. These typically include π→π* transitions for the aromatic system and n→π* transitions associated with the nitro group, which often extends into the visible region, imparting a yellow color to the compound.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The results are compared against the theoretical values calculated from the molecular formula, C₁₆H₂₀N₂O₂. A close agreement between the found and calculated values is a fundamental criterion for purity and structural confirmation.

Table 3: Calculated Elemental Composition of N-(2-nitrophenyl)adamantan-1-amine

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 70.56% |

| Hydrogen | H | 1.008 | 20 | 20.160 | 7.41% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.29% |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.75% |

| Total | | | | 272.348 | 100% |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Based Electronic Structure Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.gov For N-(2-nitrophenyl)adamantan-1-amine, DFT calculations, often employing functionals like B3LYP, provide a detailed understanding of its molecular characteristics. nih.govdergipark.org.tr

Geometry Optimization and Conformational Energy Landscapes

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For adamantane (B196018) derivatives, the rigid cage structure significantly limits conformational freedom. However, rotation around the C-N bond connecting the adamantane and nitrophenyl groups can lead to different conformers. Computational studies can model these conformations and determine their relative energies. For instance, in related adamantane structures, the energy differences between folded and non-folded conformations have been calculated to be around 3.6 to 3.9 kcal/mol. acs.org These calculations are crucial for understanding the molecule's preferred shape and how it might interact with its environment. The process of geometry optimization involves finding a stationary point on the potential energy surface where the forces on all atoms are negligible. nih.gov Vibrational frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of any imaginary frequencies. acs.org

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Properties

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. dergipark.org.tr

For N-(2-nitrophenyl)adamantan-1-amine, the electron-donating adamantane cage and the electron-withdrawing nitrophenyl group are expected to significantly influence the FMOs. The HOMO is likely to have significant contributions from the adamantane moiety and the amine linkage, while the LUMO is expected to be localized primarily on the electron-deficient nitrophenyl ring. This separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer upon electronic excitation. researchgate.net The calculated HOMO and LUMO energies allow for the determination of various molecular properties. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Adamantanol (Dimer) | - | - | 8.04 |

| 1-Adamantanemethylamine (Dimer) | - | - | 7.71 |

| 1-Adamantanecarboxylic acid (Dimer) | - | - | 7.27 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the molecule, translating the complex wavefunction into localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.deuba.ar This method allows for a quantitative understanding of electron delocalization and the nature of chemical bonds. uba.ar

In N-(2-nitrophenyl)adamantan-1-amine, NBO analysis can quantify the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de For example, the interaction between the lone pair of the nitrogen atom (a donor NBO) and the antibonding orbitals of the nitrophenyl ring (acceptor NBOs) can be evaluated. The energy of these interactions, calculated using second-order perturbation theory, indicates the extent of electron delocalization from the amine and adamantane moieties to the aromatic ring. wisc.edu This analysis reveals how the electron density is distributed and how the different parts of the molecule electronically communicate with each other. researchgate.net The NBO approach provides insights into the hybridization of atomic orbitals and the polarization of chemical bonds. uba.ar

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Vibrational Frequency Calculations and Spectroscopic Simulation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This comparison helps in the assignment of the observed vibrational bands to specific motions of the atoms, such as stretching, bending, and torsional modes. conicet.gov.ar

For N-(2-nitrophenyl)adamantan-1-amine, key vibrational modes would include the N-H stretching and bending frequencies of the amine linker, the symmetric and asymmetric stretching of the nitro group, and the various C-H and C-C stretching and bending modes of the adamantane cage and the phenyl ring. uobaghdad.edu.iq For instance, in related adamantane derivatives, C-C stretching modes of the adamantane system have been reported in the range of 658-1091 cm⁻¹. researchgate.net Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed values.

| Mode | Frequency at 0° (cm⁻¹) | Δ(10°-0°) (cm⁻¹) | Δ(20°-0°) (cm⁻¹) |

|---|---|---|---|

| 1 | 31.4 | -0.5 | -1.8 |

| 2 | 48.1 | -1.7 | -6.1 |

| 3 | 58.4 | -0.1 | -0.5 |

| 4 | 78.4 | -1.3 | -4.9 |

Thermochemical Parameters and Reaction Energetics

Intermolecular Interaction Analysis in Condensed Phases

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of molecular compounds. Computational methods offer a detailed perspective on the nature and strength of these non-covalent interactions.

Quantum Theory of Atoms-in-Molecules (QTAIM) Topological Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density to characterize chemical bonding. In a study of adamantane-1,3,4-thiadiazole hybrid derivatives, QTAIM analysis was employed to characterize both intra- and intermolecular interactions. nih.gov The analysis revealed that in all three studied structures, an N–H⋯N hydrogen bond was the most significant noncovalent interaction. nih.gov Furthermore, the presence of H–H bonding was identified as a closed-shell interaction that plays a crucial role in the stabilization of the crystal structures. nih.gov For another series of N-(adamantan-1-yl)amides, QTAIM analysis, in conjunction with other methods, was used to analyze N–H…O and С–Н…О hydrogen bonds and numerous Н…Н contacts within the crystals. researchgate.net These studies underscore the utility of QTAIM in identifying and quantifying the various non-covalent interactions that govern the supramolecular architecture of adamantane derivatives. nih.govresearchgate.net

Energy Frameworks and Interaction Energy Calculations (e.g., PIXEL Method)

To quantify the energetic contributions of different intermolecular interactions, methods like the PIXEL calculation are employed. This method partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components. For a series of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, the PIXEL method was used to calculate intermolecular interaction energies for various molecular pairs. nih.govresearchgate.net This allowed for a detailed understanding of the forces driving the crystal packing. Similarly, for a series of N-(adamantan-1-yl)amides, the PIXEL method was utilized to determine intermolecular interaction parameters, providing quantitative insight into the stability of the observed crystal structures. researchgate.net

| Compound Series | Computational Method | Key Findings | Reference |

| N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines | PIXEL | Calculation of intermolecular interaction energies for different molecular pairs. | nih.govresearchgate.net |

| N-(adamantan-1-yl)amides | PIXEL | Determination of intermolecular interaction parameters. | researchgate.net |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular contacts in a crystal. In the study of adamantane-1,3,4-thiadiazole derivatives, Hirshfeld surface analysis and the associated 2D-fingerprint plots revealed that the relative contributions of different non-covalent interactions were comparable in compounds with halogen (Br and F) substitutions. nih.govresearchgate.net For two adamantane-linked isothiourea derivatives, Hirshfeld surface analysis was used to analyze intermolecular interactions, revealing a predominant dispersive component of the total energy that stabilizes the crystal packing. acs.org

In nitrophenyl-containing compounds, Hirshfeld surface analysis has also been extensively used. For 2-(4-nitrophenyl)-2-oxoethyl benzoate, the analysis showed that O⋯H contacts contributed 35.9%, H⋯H contacts 29.7%, C⋯H contacts 14.7%, and C⋯C contacts 10.3% to the Hirshfeld surface. nih.gov Similarly, for 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol, O⋯H/H⋯O contacts provided the largest contribution at 28.5%, followed by H⋯H contacts at 26.4%. nih.gov In N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, H⋯H contacts were the most numerous, with O⋯H/H⋯O contacts being the second most significant. iucr.org These examples highlight how Hirshfeld analysis provides a detailed fingerprint of the intermolecular interactions in the crystal.

| Compound | Interaction | Contribution to Hirshfeld Surface | Reference |

| 2-(4-nitrophenyl)-2-oxoethyl benzoate | O⋯H | 35.9% | nih.gov |

| H⋯H | 29.7% | nih.gov | |

| C⋯H | 14.7% | nih.gov | |

| C⋯C | 10.3% | nih.gov | |

| 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol | O⋯H/H⋯O | 28.5% | nih.gov |

| H⋯H | 26.4% | nih.gov | |

| N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide | H⋯H | Majority | iucr.org |

| O⋯H/H⋯O | Second most numerous | iucr.org | |

| 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone | H⋯H | 39.7% | iucr.org |

| H⋯O/O⋯H | 18.6% | iucr.org | |

| H⋯C/C⋯H | 18.2% | iucr.org | |

| H⋯N/N⋯H | 9.4% | iucr.org |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules, from conformational flexibility to interactions with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and stability. In a study of an adamantane-carbohydrazide derivative, MD simulations were performed for 100ns to investigate the stability and physical movements of the docked complex. semanticscholar.org The simulations were run under NVT and NPT ensembles at 310K and 1.013 bar. semanticscholar.org Another study on an adamantane derivative, 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-{[4-(2-methyoxyphenyl)piprazin-1yl]-methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT), also employed MD simulations to assess the stability of the ligand-protein complex. bohrium.comtandfonline.comksu.edu.saksu.edu.sa The root-mean-square deviation (RMSD) of the protein backbone atoms was analyzed to confirm the stability of the complex over the simulation time. ksu.edu.sa Furthermore, MD simulations were used to calculate the potential of mean force of adamantane derivatives in a lipid bilayer, revealing a preference for the interfacial region. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode of a ligand to a protein target. For a series of amantadine-thiourea hybrids, molecular docking studies were conducted against the urease enzyme (PDBID: 4H9M). nih.gov The results indicated that the most potent compound formed two hydrogen bonds with the amino acid residue VAL391. nih.gov In another study, an adamantane derivative, AFT, was docked into the active site of the analgesic protein glutamate (B1630785) receptor (PDB: 4MF3), showing a binding affinity of -9.5 kcal/mol. ksu.edu.sa The docking results were further supported by MD simulations. bohrium.comtandfonline.comksu.edu.saksu.edu.sa Similarly, docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives identified them as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1. nih.gov These studies demonstrate the power of molecular docking in identifying potential biological targets and elucidating the molecular basis of ligand-receptor interactions. nih.govmdpi.com

| Adamantane Derivative | Target Protein | Key Findings from Docking | Reference |

| Amantadine-thiourea hybrid | Urease (PDB: 4H9M) | Formation of two hydrogen bonds with VAL391. | nih.gov |

| 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-{[4-(2-methyoxyphenyl)piprazin-1yl]-methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT) | Glutamate receptor (PDB: 4MF3) | Binding affinity of -9.5 kcal/mol. | ksu.edu.sa |

| Adamantane-linked 1,2,4-triazole derivatives | 11β-hydroxysteroid dehydrogenase type 1 | Identified as potent inhibitors. | nih.gov |

| N'-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | Urease (PDBID 4H9M) | Non-competitive mode of inhibition. | nih.gov |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery and materials science. These computational methodologies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties. To date, a comprehensive QSAR or QSPR study specifically focused on N-(2-nitrophenyl)adamantan-1-amine has not been reported in peer-reviewed literature. However, the principles of these modeling techniques are broadly applicable, and insights can be gleaned from studies on related adamantane and nitrophenyl derivatives. nih.govnih.govresearchgate.netmdpi.com

A typical QSAR/QSPR study involves the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's structure and properties. These descriptors are then used as independent variables in statistical models to predict the dependent variable, which could be a biological activity (e.g., inhibitory concentration, IC50) or a physical property (e.g., solubility, melting point).

Illustrative Descriptors for N-(2-nitrophenyl)adamantan-1-amine

For a hypothetical QSAR/QSPR study of N-(2-nitrophenyl)adamantan-1-amine and its analogs, a variety of descriptors would be calculated. These fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular volume and surface area.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and orbital energies (HOMO and LUMO).

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.

The following table provides a hypothetical set of calculated descriptors for N-(2-nitrophenyl)adamantan-1-amine , which would form the basis of a QSAR/QSPR model.

| Descriptor Category | Descriptor Name | Hypothetical Value |

| Topological | Wiener Index | 1245 |

| Balaban Index | 1.876 | |

| Geometrical | Molecular Volume (ų) | 310.5 |

| Molecular Surface Area (Ų) | 350.2 | |

| Electronic | Dipole Moment (Debye) | 4.5 |

| HOMO Energy (eV) | -6.2 | |

| LUMO Energy (eV) | -1.8 | |

| Physicochemical | LogP | 4.2 |

| Molar Refractivity | 95.3 |

Building the QSAR/QSPR Model

Once the descriptors are calculated for a series of related compounds, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. For instance, a hypothetical MLR equation for predicting the biological activity (pIC50) of a series of adamantane derivatives might look like:

pIC50 = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)

The coefficients (β) would be determined by fitting the experimental data of the training set of compounds. The predictive power of the resulting model would then be validated using an external test set of compounds.

Application to Adamantane Derivatives

QSAR studies on various adamantane derivatives have been successful in identifying key structural features that influence their biological activity. For example, in the context of antiviral activity against the influenza M2 channel, QSAR models have highlighted the importance of the lipophilicity of the adamantane cage and the nature of the substituents on the amino group for effective channel blocking. nih.govmdpi.com Similarly, for other biological targets, descriptors related to the size, shape, and electronic properties of the adamantane derivatives have been found to be crucial. nih.govresearchgate.net

The following table illustrates a hypothetical dataset for a QSAR study on a series of adamantane derivatives, showcasing the type of data required.

| Compound | pIC50 (Experimental) | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

| N-(2-nitrophenyl)adamantan-1-amine | 6.5 | 4.2 | 4.5 | 350.2 |

| Analog 1 | 6.8 | 4.5 | 4.2 | 360.5 |

| Analog 2 | 6.2 | 3.9 | 4.8 | 345.1 |

| Analog 3 | 7.1 | 4.8 | 4.0 | 370.8 |

While no specific QSAR/QSPR models for N-(2-nitrophenyl)adamantan-1-amine are currently available, the established methodologies provide a clear framework for how such a study could be conducted to elucidate the structure-activity or structure-property relationships for this class of compounds.

Advanced Research Trajectories and Applicative Prospects in Chemical Science

Utilization in Supramolecular Architectures and Crystal Engineering

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. nih.gov The distinct components of N-(2-nitrophenyl)adamantan-1-amine make it an excellent candidate for building well-defined supramolecular architectures through crystal engineering. The adamantane (B196018) moiety serves as a rigid, three-dimensional scaffold, while the nitrophenyl group provides sites for specific intermolecular interactions.

The adamantane cage, due to its lipophilicity and defined geometry, can direct the assembly of molecules into predictable patterns. Its derivatives are frequently used to construct highly ordered, three-dimensional structures like metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantanes, for example, is instrumental in creating materials with high symmetry and large surface areas. researchgate.net In the case of N-(2-nitrophenyl)adamantan-1-amine, the bulky cage can control the spacing and orientation of the aromatic rings in the solid state, preventing overly dense packing and facilitating the formation of porous structures.

The nitrophenyl group and the secondary amine bridge offer a range of non-covalent interactions critical for crystal engineering. These include:

Hydrogen Bonding: The N-H group of the amine can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. These interactions are fundamental in guiding the self-assembly of molecules into tapes, sheets, or more complex networks. cumhuriyet.edu.tr

π-π Stacking: The electron-deficient nitro-aromatic ring can participate in π-π stacking interactions with other aromatic systems.

C-H···π and C-H···O Interactions: The numerous C-H bonds of the adamantane cage can engage in weak hydrogen bonds with the π-system of the nitroaromatic ring or the oxygen atoms of the nitro group, further stabilizing the crystal lattice. uzh.ch

Table 1: Intermolecular Interactions in Adamantane Derivatives

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amine/amide) | O (nitro/carbonyl), N (imine) | Directs primary assembly into chains or dimers | cumhuriyet.edu.tracs.org |

| C-H···π Interaction | C-H (adamantane) | Aromatic Ring | Stabilizes packing of bulky groups | uzh.ch |

| C-H···O/S Interaction | C-H (adamantane) | O (nitro/carbonyl), S (thioamide) | Contributes to lattice energy and stability | uzh.chmdpi.com |

Role as Key Intermediates in Complex Organic Synthesis

Adamantane and its derivatives are recognized as crucial synthetic intermediates in medicinal chemistry and materials science due to their unique physical and chemical properties. researchgate.netmdpi.com N-(2-nitrophenyl)adamantan-1-amine serves as a versatile scaffold for the synthesis of more complex molecules, leveraging the reactivity of both the amine and the nitro functionalities.

The secondary amine can be a nucleophile or can be deprotonated to form an amido species, enabling further functionalization. The true synthetic power, however, often lies in the transformation of the nitro group. The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This reaction converts N-(2-nitrophenyl)adamantan-1-amine into N-(2-aminophenyl)adamantan-1-amine, a diamine derivative. This resulting ortho-phenylenediamine moiety is a classic precursor for the synthesis of various heterocyclic systems, including:

Benzimidazoles: Condensation with aldehydes or carboxylic acids.

Quinoxalines: Reaction with α-dicarbonyl compounds.

Phenazines: Oxidative condensation reactions.

Research has demonstrated the synthesis of various heterocyclic molecules starting from adamantyl-containing imines, which are structurally related to N-(2-nitrophenyl)adamantan-1-amine. For instance, (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine has been used as a precursor for 1,3-thiazinan-4-ones and 1,3-oxazepin-4,7-diones. uobaghdad.edu.iqresearchgate.net Furthermore, the general strategy of using N-2-nitrophenyl hydrazonyl bromides to generate nitrile imines, which then rearrange to form amide bonds, highlights the utility of the N-(2-nitrophenyl) moiety in facilitating complex bond formations. nih.gov The adamantane group in these syntheses often imparts desirable properties to the final product, such as increased lipophilicity and metabolic stability. researchgate.net

Exploration as Probes for Mechanistic Chemical Studies (e.g., Electron Transfer Reactions)

Understanding reaction mechanisms is fundamental to advancing chemical science. Molecules with well-defined structural and electronic features can serve as probes to elucidate complex mechanistic pathways. N-(2-nitrophenyl)adamantan-1-amine is well-suited for such studies, particularly in the realm of electron transfer reactions.

The key features that make this compound a potentially valuable mechanistic probe are:

The Rigid Adamantane Scaffold: The adamantane cage is a conformationally locked, sterically demanding, and chemically robust group. Its rigidity ensures that any observed reactivity is not complicated by conformational isomerism. It effectively acts as a bulky "spectator" that can be used to study steric effects or as an inert handle to orient the reactive part of the molecule.

The Electron-Withdrawing Nitro Group: The 2-nitrophenyl group is a potent electron acceptor. The nitro group can be readily reduced via single-electron transfer (SET) processes, making it an excellent probe for studying the kinetics and thermodynamics of electron transfer from various donors (chemical, photochemical, or electrochemical).

The Secondary Amine Linker: The amine bridge electronically couples the adamantane and nitrophenyl moieties. Its presence can influence the electronic properties of the nitroaromatic system and can itself be a site of reactivity, such as hydride transfer. rsc.org

Studies on iron-catalyzed nitrene group transfers have shown that the electronic structure of metal-bound intermediates dictates reactivity pathways. google.com Similarly, the electronic structure of N-(2-nitrophenyl)adamantan-1-amine, particularly the low-lying LUMO (Lowest Unoccupied Molecular Orbital) localized on the nitrophenyl ring, makes it a candidate for studying radical anion formation and subsequent reactions. The rigid separation between the bulky adamantane and the reactive nitro group would allow for a clearer understanding of long-range electronic effects and the factors governing electron transfer rates.

Design Principles for Novel Chemical Entities with Modulated Reactivity

The structure of N-(2-nitrophenyl)adamantan-1-amine provides a clear blueprint for designing new molecules with fine-tuned reactivity. By systematically modifying its constituent parts, chemists can modulate its steric and electronic properties to achieve desired outcomes in synthesis or materials applications.

Key design principles include:

Modulation of Electronic Properties: The reactivity of the nitrophenyl ring can be tuned by introducing additional substituents. Placing electron-donating groups (e.g., methoxy, alkyl) on the ring would increase the electron density, making the nitro group harder to reduce. Conversely, adding further electron-withdrawing groups (e.g., cyano, trifluoromethyl) would make it a stronger electron acceptor, enhancing its reactivity in electron transfer processes. nih.gov This principle is widely used in the synthesis of biphenyl (B1667301) derivatives and other functional aromatic compounds. rsc.org

Alteration of Steric Hindrance: The adamantane group exerts significant steric influence. While this is often desirable for creating stable materials or directing regioselectivity, it can also hinder desired reactions at the amine or the ortho-nitro group. researchgate.net The steric bulk can be modified by using smaller cage systems (e.g., bicyclo[2.2.2]octane) or by introducing a flexible linker (e.g., an alkyl chain) between the adamantane and the phenylamine moiety. This would decouple the steric bulk of the cage from the reactive center, providing greater synthetic flexibility.

Functionalization of the Adamantane Cage: While often considered inert, the adamantane cage itself can be functionalized. Introducing polar groups (e.g., hydroxyl) onto the cage could enhance solubility in polar solvents, a critical factor for biological applications or certain catalytic processes. mdpi.com

These design strategies allow for the creation of a library of N-(phenyl)adamantan-1-amine derivatives, each with a specific reactivity profile tailored for applications ranging from catalysis and organic synthesis to molecular electronics.

Investigation of Adamantane Derivatives in Advanced Materials Science and Engineering

The exceptional properties of the adamantane cage—its rigidity, thermal stability, and diamondoid structure—make it a highly attractive building block for advanced materials. rsc.orgpensoft.net The incorporation of adamantane derivatives into polymers, frameworks, and other materials can lead to significant enhancements in their structural integrity and functional performance. researchgate.netrsc.org

N-(2-nitrophenyl)adamantan-1-amine and related compounds are promising candidates for several areas of materials science:

Porous Materials: As discussed in crystal engineering, the shape-persistent nature of the adamantane group is ideal for constructing robust, porous materials. researchgate.net After synthesizing a crystalline framework using N-(2-nitrophenyl)adamantan-1-amine, the nitro group could be chemically transformed (e.g., reduced to an amine) to introduce reactive sites within the pores. These sites could then be used for gas capture, catalysis, or sensing applications.

Nonlinear Optical (NLO) Materials: Adamantane-type clusters have been shown to exhibit strong nonlinear optical properties. rsc.org The combination of a polarizable unit (the nitrophenyl group) with the adamantane scaffold could lead to new materials for applications like second-harmonic generation.

High-Performance Polymers: Incorporating the bulky and rigid adamantane structure into polymer backbones can increase their glass transition temperature, thermal stability, and mechanical strength. The nitrophenyl group could serve as a reactive handle for cross-linking or for attaching other functional moieties to the polymer chain.

Molecular Electronics: The defined structure of adamantane derivatives makes them interesting for molecular electronics, where they can be used as rigid linkers or insulating barriers in molecular junctions. The nitro group provides a redox-active center whose electronic state can be switched, suggesting potential use in molecular memory or sensing devices.

The synthesis of N-(2-nitrophenyl)adamantan-1-amine provides a platform molecule that merges the structural robustness of diamondoids with the versatile functionality of aromatic chemistry, opening avenues for the development of next-generation advanced materials.

Table 2: Compound Names Mentioned in Article

| Compound Name | |

|---|---|

| N-(2-nitrophenyl)adamantan-1-amine | |

| (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine | |

| N'-(adamantan-2-ylidene)hydrazide | |

| N-(2-aminophenyl)adamantan-1-amine | |

| Benzimidazole | |

| Quinoxaline | |

| Phenazine | |

| 1,3-thiazinan-4-one | |

| 1,3-oxazepin-4,7-dione |

Q & A

Basic: What are the standard synthetic routes for N-(2-nitrophenyl)adamantan-1-amine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a Schiff base formation between adamantan-1-amine and 2-nitrobenzaldehyde derivatives. Key steps include:

- Reagents and Solvents : Use of butanol or methanol as solvents under reflux (12–24 hours) . For example, reacting adamantan-1-amine (0.013 mol) with 3-nitrobenzaldehyde (0.013 mol) in butanol at reflux for 1–1.5 hours yields the product in 91% yield .

- Purification : Crude products are often recrystallized from solvents like isopropanol (i-PrOH) or subjected to vacuum distillation .

- Optimization : Yield improvements can be achieved by adjusting solvent polarity, reaction time, and stoichiometric ratios. For instance, prolonged reflux in methanol (5 hours) with NaBH₄ reduction enhances product stability .

Advanced: How can discrepancies in reported synthesis yields or purity be resolved?

Methodological Answer:

Discrepancies often arise from variations in reaction conditions or analytical methods. Strategies include:

- Cross-Validation : Compare TLC (using chloroform/acetone 6:1 or benzene/methanol 7:1) and HPLC data to confirm purity .

- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction, as demonstrated for related adamantane derivatives (e.g., (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine, resolved with a 0.045 R-factor) .

- Reproducibility Testing : Replicate protocols under inert atmospheres or with controlled humidity to mitigate side reactions .

Basic: What spectroscopic and analytical techniques are essential for characterizing N-(2-nitrophenyl)adamantan-1-amine?

Methodological Answer:

- FTIR : Confirm imine (C=N) stretches near 1600–1650 cm⁻¹ and nitro (NO₂) groups at 1500–1350 cm⁻¹ .

- ¹H NMR : Identify aromatic protons (δ 8.47–7.74 ppm) and adamantane methylene signals (δ 1.5–2.5 ppm) in DMSO-d₆ or CDCl₃ .

- Elemental Analysis : Validate molecular composition (e.g., C 71.17%, H 7.68%, N 9.50% for C₁₇H₂₀N₂O₂) using a Thermo Scientific Flash 2000 analyzer .

Advanced: How can computational tools like AutoDock Vina predict the biological interactions of N-(2-nitrophenyl)adamantan-1-amine?

Methodological Answer:

- Docking Workflow :

- Grid Setup : Define binding pockets using AutoDock Vina’s automated grid mapping for target proteins (e.g., cannabinoid receptors) .

- Scoring Function : Utilize Vina’s improved scoring function to rank binding poses, prioritizing hydrogen bonds between the nitro group and receptor residues .

- Validation : Cross-check results with experimental IC₅₀ values from kinase inhibition assays (e.g., SYK inhibition studies for related adamantane derivatives) .

- Multithreading : Accelerate calculations by parallelizing docking runs on multicore systems .

Basic: What safety protocols are recommended for handling N-(2-nitrophenyl)adamantan-1-amine?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods due to potential nitro group toxicity .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent contamination .

Advanced: How do structural modifications of the adamantane or nitro group influence bioactivity?

Methodological Answer:

- Adamantane Rigidity : The adamantane core enhances metabolic stability, as seen in anti-inflammatory adamantane-amines .

- Nitro Group Positioning : Ortho-nitro substitution (vs. para) may sterically hinder receptor binding but improve electron-withdrawing effects for kinase inhibition .

- Case Study : Derivatives like N-(2-hydroxybenzyl)adamantan-1-aminium show hydrogen-bonding networks (O–H⋯O, N–H⋯O) that enhance crystallinity and solubility, impacting bioavailability .

Basic: How is the crystal structure of N-(2-nitrophenyl)adamantan-1-amine determined?

Methodological Answer:

- X-ray Diffraction : Use STOE StadiVari Pilatus 100K diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for small-molecule refinement, achieving R-factors < 0.05 by iteratively adjusting thermal parameters and occupancy factors .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O) to confirm packing motifs .

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Brønsted acids (e.g., 4-methylbenzenesulfonic acid) to accelerate Schiff base formation .

- Solvent Engineering : Switch to high-boiling solvents (e.g., DMF) to prolong reaction stability .

- Flow Chemistry : Implement continuous flow systems to minimize side reactions and improve scalability .

Basic: How is the purity of N-(2-nitrophenyl)adamantan-1-amine validated?

Methodological Answer:

- Chromatography : Use TLC (Silica gel 60 F₂₅₄) with chloroform/acetone (6:1) for real-time monitoring .

- Melting Point Analysis : Compare observed mp (e.g., 117–118°C) with literature values to detect impurities .

- Microanalysis : Confirm elemental composition within ±0.4% deviation .

Advanced: How can molecular dynamics simulations elucidate the stability of N-(2-nitrophenyl)adamantan-1-amine in biological systems?

Methodological Answer:

- Force Fields : Use AMBER or CHARMM to model adamantane’s rigid core and nitro group flexibility .

- Solvent Models : Apply explicit solvent (TIP3P water) to simulate hydrogen bonding and aggregation tendencies .

- Free Energy Calculations : Compute binding affinities using MM-PBSA to correlate with experimental IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.